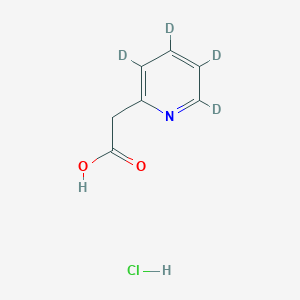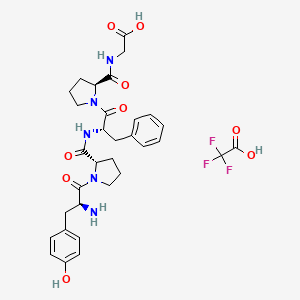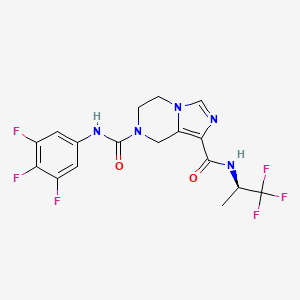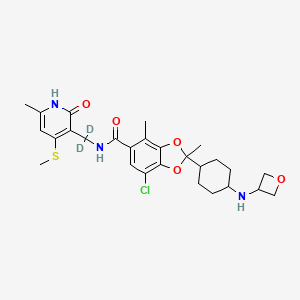
Ezh2-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezh2-IN-10 is a small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase and a key component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ezh2-IN-10 would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale reactions, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ezh2-IN-10 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
Ezh2-IN-10 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of EZH2 in epigenetic regulation and gene expression.
Biology: Helps in understanding the biological functions of EZH2 in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating cancers with EZH2 overexpression or mutations, such as lymphomas, prostate cancer, and breast cancer.
Mecanismo De Acción
Ezh2-IN-10 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of H3K27. This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in reduced cancer cell proliferation and increased apoptosis. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle, DNA repair, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Tazemetostat: An FDA-approved EZH2 inhibitor used for treating epithelioid sarcoma and follicular lymphoma.
GSK126: A potent EZH2 inhibitor with moderate antitumor activity in clinical trials.
CPI-1205: Another EZH2 inhibitor under investigation for its potential in cancer therapy
Uniqueness of Ezh2-IN-10
This compound is unique due to its specific binding affinity and selectivity for EZH2, which may result in fewer off-target effects and improved therapeutic efficacy. Its distinct chemical structure also allows for potential modifications to enhance its pharmacokinetic properties and therapeutic potential .
Propiedades
Fórmula molecular |
C27H34ClN3O5S |
|---|---|
Peso molecular |
550.1 g/mol |
Nombre IUPAC |
7-chloro-N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-2-[4-(oxetan-3-ylamino)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H34ClN3O5S/c1-14-9-22(37-4)20(26(33)30-14)11-29-25(32)19-10-21(28)24-23(15(19)2)35-27(3,36-24)16-5-7-17(8-6-16)31-18-12-34-13-18/h9-10,16-18,31H,5-8,11-13H2,1-4H3,(H,29,32)(H,30,33)/i11D2 |
Clave InChI |
VVFAJWYHTJJBDS-ZWGOZCLVSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)NC5COC5)Cl |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)NC5COC5)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


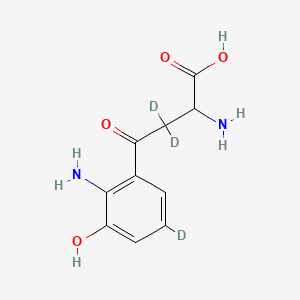
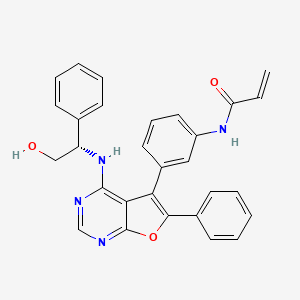
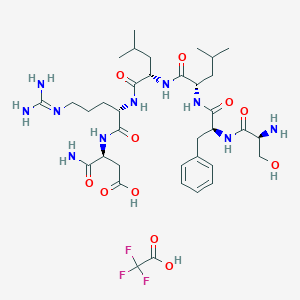
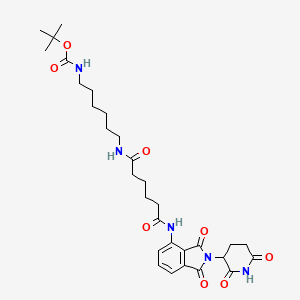
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)



